![molecular formula C13H19ClN2O3S B4796094 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide
Descripción general
Descripción
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide, commonly known as Darolutamide, is a non-steroidal androgen receptor antagonist drug. It is used in the treatment of prostate cancer, which is the second most common cancer in men worldwide. Darolutamide is a relatively new drug that was approved by the US Food and Drug Administration (FDA) in July 2019.
Aplicaciones Científicas De Investigación
Darolutamide has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been found to be effective in inhibiting the growth of prostate cancer cells and reducing the risk of disease progression. Darolutamide has also been shown to have a favorable safety profile, with fewer side effects than other androgen receptor antagonists.
Mecanismo De Acción
Darolutamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This prevents the activation of the androgen receptor and the subsequent growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
Darolutamide has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with non-metastatic castration-resistant prostate cancer (nmCRPC). It has also been shown to delay the time to metastasis and improve overall survival in these patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Darolutamide has several advantages for lab experiments. It has a favorable safety profile and can be used in vitro and in vivo. However, its low solubility in water and high lipophilicity can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on Darolutamide. One area of focus is the use of Darolutamide in combination with other drugs for the treatment of prostate cancer. Another area of research is the development of new formulations of Darolutamide that improve its solubility and bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of Darolutamide in the treatment of prostate cancer.
Conclusion:
Darolutamide is a promising drug for the treatment of prostate cancer. Its mechanism of action, favorable safety profile, and effectiveness in reducing the risk of disease progression make it a valuable addition to the current treatment options for prostate cancer. Further research is needed to fully understand the potential of Darolutamide and to improve its efficacy and safety.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N,N-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-5-12(13(17)15(2)3)16(20(4,18)19)11-8-6-10(14)7-9-11/h6-9,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWXIEMPUYPNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.